molecular formula C11H14N2O2 B11898647 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide CAS No. 62216-18-6

8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

Cat. No.: B11898647
CAS No.: 62216-18-6
M. Wt: 206.24 g/mol
InChI Key: BVMOVWZKMCHOBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide can be achieved through various synthetic routes. One common method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane . Another method involves the reaction of 8-hydroxyquinoline with bromine in chloroform to yield 5,7-dibromo-8-hydroxyquinoline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Biological Applications

1. Anticancer Activity:
Research has demonstrated that derivatives of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide can induce oxidative stress in cancer cells. This leads to apoptosis through pathways such as PI3K/AKT/mTOR signaling. The compound has shown promise in inhibiting proteasome activity, which is crucial for regulating cellular processes like the cell cycle and apoptosis .

2. Antiproliferative Effects:
In vitro studies have reported that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma) and A2780 (ovarian carcinoma) cells. The mechanism involves increasing reactive oxygen species (ROS) levels, which selectively targets cancer cells that are more susceptible to oxidative stress .

3. Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymatic pathways. Research indicates that it can interact with proteasome subunits, affecting protein degradation pathways critical in cancer progression . This characteristic positions it as a potential therapeutic agent in targeted cancer therapies.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research explored the anticancer efficacy of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline derivatives. The results indicated significant cytotoxic effects on multiple cancer cell lines, with particular emphasis on the compound's ability to induce apoptosis through oxidative stress mechanisms .

Case Study 2: Enzyme Interaction Studies
Research conducted at a pharmaceutical laboratory focused on the enzyme inhibition properties of this compound. The study found that specific derivatives effectively inhibited proteasome activity in vitro, suggesting potential applications in cancer therapy where proteasome inhibitors are beneficial .

Mechanism of Action

The mechanism of action of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which is crucial for its antimicrobial and anticancer activities . It can also inhibit enzymes involved in various biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the hydroxyl and carboxamide groups enhances its ability to interact with biological targets and undergo various chemical reactions .

Biological Activity

8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (abbreviated as 8-HMQ) is a compound belonging to the tetrahydroquinoline class, noted for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 8-HMQ, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-HMQ is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, featuring a bicyclic framework with a hydroxyl group at the 8-position and a carboxamide functional group. These structural characteristics contribute to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

Research has shown that 8-HMQ exhibits significant biological activity through various mechanisms:

  • Induction of Apoptosis : Derivatives of 8-HMQ can induce oxidative stress in cancer cells, leading to apoptosis via pathways such as the PI3K/AKT/mTOR signaling pathway.
  • Proteasome Inhibition : The compound has demonstrated the ability to inhibit proteasome activity, which plays a critical role in regulating cellular processes including the cell cycle and apoptosis. This inhibition is particularly relevant in cancer treatment as it can lead to the accumulation of pro-apoptotic factors .
  • Tubulin Polymerization Inhibition : Similar to other known anti-cancer agents, 8-HMQ has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action is crucial for cell division and has been linked to cell cycle arrest at the G2/M phase in various cancer cell lines .

Anticancer Activity

A study evaluated the cytotoxic effects of 8-HMQ against several cancer cell lines. The findings indicated that the compound exhibited potent anti-proliferative activity with IC50 values comparable to established chemotherapeutic agents. For instance, in HeLa cells, the IC50 value was reported at approximately 0.403±0.02μM0.403\pm 0.02\mu M .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications in the hydroxyl and carboxamide groups significantly influence the biological activity of 8-HMQ derivatives. For example, compounds with additional methoxy groups showed enhanced potency against cancer cell lines due to improved binding affinity at target sites .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of compounds related to 8-HMQ:

Compound NameStructure CharacteristicsUnique Features
8-Hydroxyquinoline Fully aromatic structureLacks tetrahydro structure; more stable
5,6,7,8-Tetrahydroquinoline Saturated ring systemDoes not have hydroxyl or carboxamide groups
Quinolin-8-one Oxidized formMore reactive due to carbonyl group
2-Methyl-5,6,7,8-tetrahydroquinoline Similar core structure but different substituentsVaries in biological activity based on substitution

The combination of hydroxyl and carboxamide groups in 8-HMQ imparts distinct chemical reactivity and biological activity compared to these similar compounds, making it a valuable target for further research and development in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide?

The compound is synthesized via condensation reactions using precursors like 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine and acetic anhydride, often catalyzed by acidic or metal-based catalysts to optimize yield and purity . Alternative methods include Skraup or Friedlander syntheses , which construct the quinoline ring system by reacting substituted aromatic amines with α,β-unsaturated aldehydes or ketones . Key parameters to monitor include reaction temperature (typically 60–120°C), solvent polarity, and catalyst selection (e.g., H₂SO₄ for Skraup reactions).

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs NMR spectroscopy (¹H and ¹³C) to identify substituent positions and confirm the tetrahydroquinoline scaffold. X-ray crystallography is critical for resolving stereochemistry at the 8-hydroxy and carboxamide groups, which influence hydrogen-bonding networks and biological activity . For example, the 8-hydroxy group can form intramolecular hydrogen bonds with the carboxamide, stabilizing the molecule’s conformation .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC-MS : Quantifies impurities and degradation products, particularly under oxidative or hydrolytic conditions.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, as decomposition above 200°C may release toxic gases (e.g., CO, NOₓ) .
  • UV-Vis spectroscopy : Monitors photostability, especially if the compound is light-sensitive.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of functional group modifications?

The 8-hydroxy and carboxamide groups are reactive sites for derivatization. For example:

  • Esterification : The carboxamide can be converted to esters using alkyl halides in basic media, but competing reactions (e.g., hydrolysis) require anhydrous conditions .
  • Metal coordination : The hydroxyl group acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes studied for catalytic or antimicrobial applications .
    Methodological Tip : Use kinetic studies (e.g., time-resolved IR) to track intermediate formation during substitutions.

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

  • Variability in substituent positioning : Minor structural differences (e.g., methyl vs. ethyl groups) alter binding affinity.
  • Assay conditions : Differences in pH or solvent (DMSO vs. aqueous buffers) affect solubility and bioavailability.
    Resolution : Perform dose-response curves across multiple assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) and validate with structural analogs (see Table 1) .

Table 1: Comparison of Structural Analogs and Bioactivity

Compound NameKey Structural FeaturesReported IC₅₀ (μM)Reference
8-Hydroxy-3-methyl-THQ-8-carboxamideMethyl at C3, carboxamide at C812.5 ± 1.2
8-Ethoxy-4-hydroxyquinoline-3-carboxylic acidEthoxy at C8, carboxylic acid at C38.7 ± 0.9
4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamideHalogen substituents at C4/C65.3 ± 0.6

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., DNA gyrase) by aligning the carboxamide group with catalytic residues .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen-bond retention .

Q. How does the compound’s stereochemistry impact pharmacological properties?

The 8-hydroxy group’s configuration (R vs. S) affects:

  • Membrane permeability : R-configuration enhances lipophilicity (logP = 1.8 vs. 1.2 for S) .
  • Metabolic stability : S-configuration is more prone to glucuronidation in liver microsomes .
    Experimental validation : Use chiral HPLC to separate enantiomers and test in vitro/in vivo models.

Q. Methodological Guidelines for Data Reproducibility

  • Synthesis : Report catalyst loadings, reaction times, and purification steps (e.g., column chromatography gradients) to minimize batch-to-batch variability .
  • Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and solvent controls to account for vehicle effects .
  • Data analysis : Apply statistical rigor (e.g., ANOVA for dose-response comparisons) and share raw datasets via repositories like Zenodo.

Properties

CAS No.

62216-18-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

8-hydroxy-3-methyl-6,7-dihydro-5H-quinoline-8-carboxamide

InChI

InChI=1S/C11H14N2O2/c1-7-5-8-3-2-4-11(15,10(12)14)9(8)13-6-7/h5-6,15H,2-4H2,1H3,(H2,12,14)

InChI Key

BVMOVWZKMCHOBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)(C(=O)N)O)N=C1

Origin of Product

United States

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